4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromo-3-fluorobiphenyl with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 4’-benzyloxy-3-fluoro[1,1’-biphenyl].
Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial Production Methods
Industrial production of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the benzyloxy group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4’-(Benzyloxy)-3-chloro[1,1’-biphenyl]-4-amine: Similar structure with a chlorine atom instead of fluorine.
4’-(Benzyloxy)-3-methyl[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of fluorine.
4’-(Benzyloxy)-3-nitro[1,1’-biphenyl]-4-amine: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine imparts unique properties such as increased electronegativity and lipophilicity, which can enhance its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWKVNIYXTELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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